molecular formula C13H13NO2 B14392955 5,6-Dimethyl-2-(4-methylphenyl)-4H-1,3-oxazin-4-one CAS No. 90062-24-1

5,6-Dimethyl-2-(4-methylphenyl)-4H-1,3-oxazin-4-one

Cat. No.: B14392955
CAS No.: 90062-24-1
M. Wt: 215.25 g/mol
InChI Key: ZZZQWDLAOQUTJD-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(4-methylphenyl)-4H-1,3-oxazin-4-one is an organic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a 1,3-oxazin-4-one ring substituted with dimethyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(4-methylphenyl)-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of an acid catalyst to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(4-methylphenyl)-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazinone ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazinones or ring-opened products.

Scientific Research Applications

5,6-Dimethyl-2-(4-methylphenyl)-4H-1,3-oxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(4-methylphenyl)-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Oxazin-4-one: The parent compound without the dimethyl and methylphenyl substitutions.

    2-Phenyl-4H-1,3-oxazin-4-one: Similar structure but with a phenyl group instead of a methylphenyl group.

Uniqueness

5,6-Dimethyl-2-(4-methylphenyl)-4H-1,3-oxazin-4-one is unique due to its specific substitutions, which can influence its reactivity and biological activity. The presence of the dimethyl and methylphenyl groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

90062-24-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5,6-dimethyl-2-(4-methylphenyl)-1,3-oxazin-4-one

InChI

InChI=1S/C13H13NO2/c1-8-4-6-11(7-5-8)13-14-12(15)9(2)10(3)16-13/h4-7H,1-3H3

InChI Key

ZZZQWDLAOQUTJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=C(O2)C)C

Origin of Product

United States

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